molecular formula C16H12N2O2S B12615505 N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide CAS No. 914644-21-6

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B12615505
CAS No.: 914644-21-6
M. Wt: 296.3 g/mol
InChI Key: WIPFXXHWZXCGNL-UHFFFAOYSA-N
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Description

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a thienopyridine core with a benzoyl group at the 3-position and an acetamide group at the 2-position.

Preparation Methods

The synthesis of N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine ketones with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thienopyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the benzoyl moiety to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents for these reactions include alkyl halides and amines, leading to the formation of substituted acetamide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex thienopyridine derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs for treating infectious diseases and cancer. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer its distinct chemical reactivity and biological activities.

Properties

CAS No.

914644-21-6

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

N-(3-benzoylthieno[2,3-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C16H12N2O2S/c1-10(19)18-16-14(12-7-8-17-9-13(12)21-16)15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

WIPFXXHWZXCGNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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